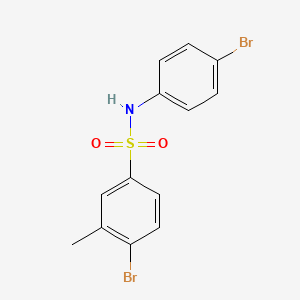
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BBS and belongs to the family of sulfonamides.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been suggested that it may act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide exhibits cytotoxic effects against various cancer cell lines. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide in lab experiments is its potential as an anticancer agent. Additionally, it has been found to exhibit selectivity towards certain cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the research on 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, the development of more soluble derivatives of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide could lead to the development of more effective treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a multistep process that involves the reaction of 4-bromoaniline and 3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a second equivalent of 4-bromoaniline to yield the final product. The overall yield of the synthesis is approximately 50%.
Scientific Research Applications
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWPOUHFJYCNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

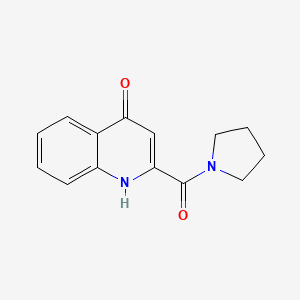

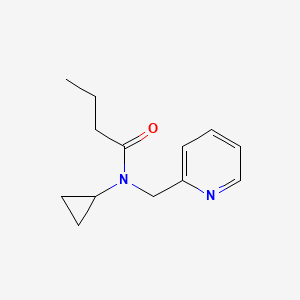
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
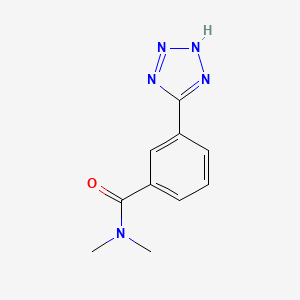
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
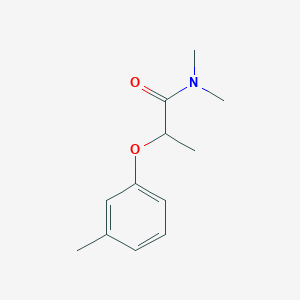

![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)
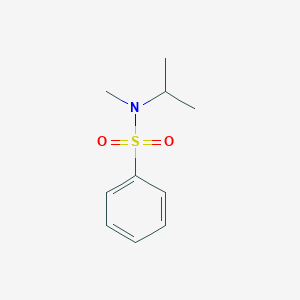
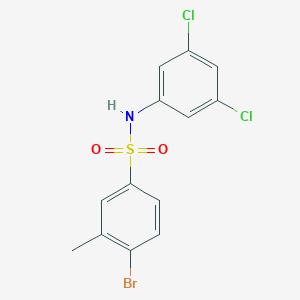
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)